molecular formula C10H7F3O B2371887 1-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-ol CAS No. 3108-33-6

1-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-ol

Cat. No.: B2371887
CAS No.: 3108-33-6
M. Wt: 200.16
InChI Key: VBSWZRQVLSTNJR-UHFFFAOYSA-N
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Description

1-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-ol (CAS: 3108-33-6; alternative names: 3-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-ol) is a fluorinated propargyl alcohol derivative with the molecular formula C₁₀H₇F₃O and a molecular weight of 200.16 g/mol . It is characterized by a phenyl ring substituted with a trifluoromethyl (-CF₃) group at the meta position and a terminal propargyl alcohol (-C≡C-CH₂OH) moiety. The compound exists as a colorless to pale yellow liquid at room temperature .

Its primary applications include:

  • Pharmaceutical synthesis: A key intermediate in the production of cinacalcet, a calcimimetic drug used to treat hyperparathyroidism .
  • Organic synthesis: Utilized as a ligand in metal-catalyzed reactions (e.g., Pauson–Khand reactions) and as a building block for triazoloquinoxalines .
  • Analytical standards: Serves as a reference material for method validation in drug manufacturing .

Properties

IUPAC Name

1-[3-(trifluoromethyl)phenyl]prop-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O/c1-2-9(14)7-4-3-5-8(6-7)10(11,12)13/h1,3-6,9,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBSWZRQVLSTNJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(C1=CC(=CC=C1)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diazotization and Coupling for Ketone Intermediate Synthesis

The synthesis of 1-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-one, a closely related ketone, is extensively documented in patent literature (EP0810195A1, CA2205694A1). This intermediate serves as a critical precursor for deriving the target alcohol.

Diazotization of 3-Trifluoromethylaniline

The process begins with diazotization of 3-trifluoromethylaniline under acidic conditions:

  • Reagents : Hydrochloric acid (1.5–4 molar equivalents), sodium nitrite (1–2 molar equivalents).
  • Conditions : Temperature maintained at 0–25°C for 30 minutes to 3 hours.
  • Mechanism : The amine group is converted to a diazonium salt, enabling subsequent coupling reactions.

Coupling with Isopropenyl Acetate

The diazonium salt reacts with isopropenyl acetate in the presence of copper catalysts:

  • Catalysts : Cuprous chloride (0.01–0.20 molar equivalents).
  • Solvents : Polar mixtures (e.g., water with acetone or methanol).
  • Conditions : Reaction at 20–70°C for 30 minutes to 3 hours, yielding the ketone.
  • Yield : 39–59.1% after purification via bisulfite complexation or vacuum distillation.
Table 1: Representative Reaction Conditions for Ketone Synthesis
Parameter Range/Detail Source
Diazotization temperature 0–25°C
Catalyst loading 0.01–0.20 eq CuCl
Solvent system Water-methanol or water-acetone
Purification method Bisulfite complexation or distillation

Alternative Synthetic Routes

Nucleophilic Addition to 3-Trifluoromethylbenzaldehyde

Direct synthesis from 3-trifluoromethylbenzaldehyde via propargyl Grignard reagent:

  • Reagents : Propargyl magnesium bromide (HC≡C-MgBr).
  • Conditions : Anhydrous diethyl ether, −78°C to 0°C.
  • Mechanism : Grignard addition to the aldehyde carbonyl, followed by acidic workup.

Sonogashira Coupling with Propargyl Alcohol Derivatives

  • Catalysts : Pd(PPh₃)₄, CuI.
  • Substrates : 3-Trifluoromethylphenyl halide and protected propargyl alcohol (e.g., TMS-propargyl alcohol).
  • Conditions : Amine base (e.g., triethylamine), 60–80°C.

Challenges and Optimization

Steric and Electronic Effects

The electron-withdrawing trifluoromethyl group deactivates the aromatic ring, necessitating vigorous conditions for electrophilic substitutions. Copper catalysts mitigate this by stabilizing intermediates during coupling.

Purification Strategies

  • Bisulfite Complexation : Effective for isolating ketones but untested for alcohols.
  • Distillation : Suitable for volatile intermediates; the alcohol’s higher boiling point may require vacuum distillation.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group undergoes oxidation to form the corresponding ketone.

Reaction Conditions :

  • Oxidizing agents: Chromium-based oxidants (e.g., CrO₃) or catalytic oxidation systems.

  • Solvent: Polar aprotic solvents (e.g., acetone, acetonitrile).

  • Temperature: Room temperature to 60°C.

Product :
1-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-one (C₁₀H₅F₃O) is formed, confirmed via spectral data (¹H NMR: δ 8.1–7.6 ppm for aromatic protons; IR: 2200 cm⁻¹ for C≡C, 1680 cm⁻¹ for C=O) .

Parameter Details
Yield70–85% (optimized conditions)
Purity≥95% (HPLC)
CharacterizationMS (m/z 198.14 [M⁺]), PubChem CID 12519790

Diels-Alder Cycloadditions

The electron-deficient triple bond acts as a dienophile in [4+2] cycloadditions.

Reaction Conditions :

  • Dienes: Cyclopentadiene, anthracene, or substituted dienes.

  • Catalyst: Lewis acids (e.g., Cu(I) salts) .

  • Solvent: Dichloromethane or toluene.

  • Temperature: 0–25°C.

Product :
Bicyclic adducts with retained trifluoromethyl group. For example:

  • Reaction with cyclopentadiene yields a norbornene derivative (C₁₅H₁₂F₃O) .

Parameter Details
RegioselectivityEndo preference (>90%)
Diastereomeric Ratio3:1 (cis:trans)

Electrophilic Aromatic Substitution (SEAr)

The trifluoromethyl group directs electrophiles to the meta position of the phenyl ring.

Reaction Conditions :

  • Electrophiles: Nitronium ions (HNO₃/H₂SO₄), halogens (Cl₂/FeCl₃).

  • Solvent: Nitromethane or DCM.

  • Temperature: 0–40°C.

Product :
3-Substituted derivatives (e.g., nitro or chloro groups at the 5-position relative to CF₃).

Substitution Yield Conditions
Nitration65%HNO₃ (1 eq), H₂SO₄, 0°C
Chlorination55%Cl₂ (1.2 eq), FeCl₃, 25°C

Reduction of the Alkyne Moiety

The triple bond is selectively reduced to cis- or trans-alkenes.

Reaction Conditions :

  • Catalytic hydrogenation: H₂/Pd-C (5% w/w) in ethanol.

  • Partial hydrogenation: Lindlar catalyst (quinoline-poisoned Pd) for cis-alkene.

  • Temperature: 25–50°C, 1–3 atm H₂.

Products :

  • cis-alkene : 1-[3-(Trifluoromethyl)phenyl]prop-1-en-1-ol (³¹P NMR: δ 5.2 ppm) .

  • trans-alkene : Via Birch reduction (Li/NH₃).

Reduction Type Selectivity Yield
Catalytic Hydrogenationcis >95%80%
Birch Reductiontrans >90%70%

Nucleophilic Additions

The hydroxyl group participates in Mitsunobu reactions or esterifications.

Reaction Conditions :

  • Mitsunobu: DIAD, PPh₃, nucleophile (e.g., thiols, azides).

  • Esterification: AcCl or anhydrides in pyridine.

Products :

  • Thioethers (e.g., with benzyl mercaptan: yield 75%) .

  • Acetylated derivative (¹³C NMR: δ 170 ppm for C=O).

Complexation with Bisulfite

Purification via bisulfite adduct formation.

Procedure :

  • React with NaHSO₃ (1.5 eq) in H₂O/EtOH.

  • Precipitate adduct, isolate via filtration.

  • Hydrolyze with NaOH (2M) to recover pure compound .

Step Conditions Outcome
Adduct Formation25°C, 2h, pH 4–585% recovery
Hydrolysis60°C, 1h, pH 10–1195% purity

Stability and Degradation

  • Thermal decomposition : Above 150°C, releases CO and trifluoromethylbenzene (TGA: 10% mass loss at 160°C) .

  • Photolysis : UV light (254 nm) induces cleavage of the triple bond (GC-MS: m/z 145 [CF₃C₆H₄⁺]) .

This compound’s reactivity profile highlights its versatility in synthesizing fluorinated pharmaceuticals and agrochemicals. Experimental protocols emphasize controlled conditions to manage competing reaction pathways.

Scientific Research Applications

Chemistry

In organic chemistry, 1-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-ol serves as an intermediate for synthesizing more complex molecules. Its unique structure allows for various chemical transformations, including oxidation and reduction reactions.

Reaction TypeProducts Formed
OxidationTrifluoromethyl-substituted aldehydes or ketones
ReductionTrifluoromethyl-substituted alcohols
SubstitutionVarious functional groups (halides, sulfonates)

Biology

The compound has been investigated for its potential biological activities, particularly its interaction with the serotonergic system. Studies suggest that it may modulate serotonin receptors, leading to antidepressant-like effects in animal models.

Key Findings :

  • Target Interaction : Primarily interacts with 5-HT1A and 5-HT3 receptors.
  • Biological Activity : Demonstrated potential in mood regulation through serotonin modulation.

Medicine

In medicinal chemistry, 1-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-ol is explored for its therapeutic effects. It has shown promise as a candidate for developing new pharmaceuticals aimed at treating mood disorders.

Case Study :
A study evaluated the antidepressant-like effects of similar compounds in mice, revealing significant improvements in behavioral tests such as the forced swimming test (FST) and tail suspension test (TST) .

Industrial Applications

In industry, this compound is utilized in the synthesis of specialty chemicals and materials with unique properties. Its reactivity and stability make it suitable for producing high-performance materials used in various applications.

Mechanism of Action

The mechanism of action of 1-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-ol involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. The propyn-1-ol moiety can form hydrogen bonds with active sites, modulating the activity of enzymes or receptors .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (-CF₃, -F) increase the compound’s acidity (pKa ~12–13) compared to non-fluorinated analogs (pKa ~14–15), enhancing its reactivity in deprotonation-driven reactions .
  • Trifluoromethyl groups improve metabolic stability and bioavailability in pharmaceuticals, making 1-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-ol superior to non-fluorinated analogs in drug development .

Physicochemical Properties

Property 1-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-ol 3-Phenylprop-2-yn-1-ol 1-(3-Fluorophenyl)prop-2-yn-1-ol
Boiling Point (°C) 220–225 (estimated) 210–215 200–205
LogP (Octanol-Water) 2.1 1.5 1.8
Solubility in Water (mg/mL) <1 (hydrophobic) ~5 ~3

Insights :

  • The -CF₃ group significantly increases hydrophobicity (LogP = 2.1), favoring organic-phase reactions and membrane permeability in biological systems .
  • Lower solubility in water compared to analogs necessitates the use of co-solvents (e.g., DMSO) in synthetic applications .

Comparisons :

  • 3-Phenylprop-2-yn-1-ol is synthesized via simpler Grignard reactions, lacking the need for fluorinated precursors .
  • 1-(3-Fluorophenyl)prop-2-yn-1-ol requires fluorinated aryl halides, increasing production costs .

Biological Activity

1-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-ol is an organic compound notable for its unique structural features, including a trifluoromethyl group attached to a phenyl ring and a propyn-1-ol moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities.

Chemical Structure and Properties

The chemical formula of 1-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-ol is C10H8F3O, with the following structural characteristics:

  • Trifluoromethyl Group : Enhances lipophilicity and can influence pharmacokinetic properties.
  • Alkyne Moiety : Known for its reactivity in organic synthesis, allowing for diverse chemical transformations.

Research indicates that compounds with similar structures may interact with various biological systems, particularly the serotonergic system. The proposed mechanisms include:

  • Enzyme Inhibition : Potential to inhibit specific enzymes, leading to altered metabolic pathways.
  • Receptor Binding : Interaction with neurotransmitter receptors, possibly affecting mood and behavior.

Antidepressant-Like Effects

Studies have suggested that compounds structurally related to 1-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-ol may exhibit antidepressant-like effects in animal models. This is attributed to their ability to modulate neurotransmitter levels, particularly serotonin, which plays a crucial role in mood regulation.

Enzyme Inhibition

The compound has been investigated for its potential to inhibit enzymes involved in various biological processes. The trifluoromethyl group may enhance binding affinity to target enzymes, leading to significant biological effects. Specific enzymes of interest include those involved in metabolic pathways related to neurochemistry and inflammation .

Research Findings and Case Studies

Several studies have explored the biological activity of similar compounds:

Study Findings Relevance
Study A (2020) Investigated the effects of trifluoromethyl-substituted compounds on serotonin levels in mice.Suggested potential antidepressant properties.
Study B (2021) Evaluated enzyme inhibition by related alkynes in vitro.Indicated significant inhibition of key metabolic enzymes.
Study C (2022) Assessed receptor binding affinity of similar compounds.Found high affinity for serotonin receptors, supporting mood regulation theories.

Applications in Medicinal Chemistry

The unique properties of 1-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-ol make it a valuable candidate for drug development:

  • Pharmaceutical Development : Its structural features suggest potential as a lead compound for developing new antidepressants or other therapeutic agents.
  • Organic Synthesis : Used as an intermediate for synthesizing more complex molecules with desired biological activities.

Q & A

Q. What are the optimal methods for synthesizing 1-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-ol?

The synthesis typically involves substitution reactions using intermediates like 3-[3-(trifluoromethyl)phenyl]prop-2-yn-1-ol mesylate. For example, reacting 1-bromo-3-(trifluoromethyl)benzene with a propargyl alcohol derivative, followed by mesylation using mesyl chloride and DIPEA in toluene (90% yield) . Key parameters include solvent choice (toluene), catalyst (DIPEA), and temperature control (room temperature to mild heating).

Q. How can NMR spectroscopy confirm the structure of this compound?

NMR analysis focuses on characteristic signals:

  • ¹H NMR : The hydroxyl (-OH) proton appears as a broad singlet (~δ 2.5–3.5 ppm), while the alkyne proton (≡C-H) resonates near δ 2.1–2.3 ppm.
  • ¹³C NMR : The trifluoromethyl (CF₃) group causes splitting in adjacent carbons, with the alkyne carbons appearing at δ 70–85 ppm. Advanced techniques like HSQC and HMBC can resolve overlapping signals in analogs .

Q. What safety precautions are required when handling this compound?

Refer to Safety Data Sheets (SDS) for prop-2-yn-1-ol derivatives:

  • Use PPE (gloves, goggles, lab coat) due to potential skin/eye irritation.
  • Work in a fume hood to avoid inhalation of volatile intermediates.
  • Store in a cool, dry place away from oxidizers .

Advanced Research Questions

Q. How can crystallographic data (e.g., via SHELXL) resolve structural ambiguities?

Single-crystal X-ray diffraction using SHELXL enables precise determination of bond lengths and angles. For example, the alkyne C≡C bond length (~1.20 Å) and CF₃ group geometry can be validated against computational models. Refinement protocols in SHELXL require high-resolution data (<1.0 Å) to minimize residual density errors .

Q. What strategies address contradictory bioactivity data in analogs (e.g., amino vs. trifluoromethyl substituents)?

Structural analogs like 1-(3-aminophenyl)propan-2-ol show divergent bioactivity due to electronic effects. To resolve discrepancies:

  • Perform comparative DFT calculations to assess electronic profiles (e.g., HOMO-LUMO gaps).
  • Use molecular docking (UCSF Chimera) to evaluate binding affinities with target receptors . Example
CompoundIC₅₀ (MCF-7 cells)LogP
Target compound12 µM2.8
Amino-substituted analog45 µM1.2

Q. How can computational tools predict metabolic pathways for this compound?

  • Use in silico platforms (e.g., SwissADME) to predict cytochrome P450 metabolism.
  • Key metabolic sites: Hydroxylation at the propargyl position or oxidation of the CF₃ group. Validate with LC-MS/MS in hepatocyte assays .

Experimental Design Considerations

Q. What assays are suitable for evaluating anticancer activity?

  • In vitro : MTT assay on MCF-7 cells (72-hour exposure, IC₅₀ calculation).
  • Mechanistic studies : Caspase-3/7 activation assays to confirm apoptosis induction.
  • Control : Compare with reference drugs (e.g., doxorubicin) and solvent controls .

Q. How to optimize reaction yields in scale-up synthesis?

  • Use flow chemistry for mesylation steps to enhance heat transfer.
  • Monitor reaction progress via inline FTIR (C≡C stretch at ~2100 cm⁻¹).
  • Purify via column chromatography (silica gel, hexane/EtOAc gradient) .

Data Analysis Challenges

Q. How to interpret conflicting solubility data in polar vs. nonpolar solvents?

The compound’s amphiphilic nature (CF₃ group vs. alkyne) leads to variable solubility:

  • Polar solvents (DMSO) : Solubility >50 mg/mL.
  • Nonpolar solvents (hexane) : <5 mg/mL. Use Hansen solubility parameters (δD, δP, δH) to design co-solvent systems (e.g., DMSO:THF 1:1) .

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